ethyl 4-[2-(2,6-dimethoxybenzoyl)oxyacetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate
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Overview
Description
4-[2-[(2,6-dimethoxyphenyl)-oxomethoxy]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester is a methoxybenzoic acid.
Scientific Research Applications
Molecular Structure and Spectral Analyses
The molecular structure and spectral analyses of similar pyrrole derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been studied. These compounds are characterized by various spectroscopic techniques, including FT-IR, 1H NMR, UV–Vis, and DART Mass, alongside quantum chemical calculations. Such research aids in understanding the chemical properties and potential applications of these molecules (Singh et al., 2013).
Crystallography and Polymorphism
Research into similar compounds includes the single crystal X-ray structure analysis of polymorphs, such as ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate. This type of study reveals insights into molecular geometries and intermolecular interactions, crucial for pharmaceutical and material sciences (Ramazani et al., 2019).
Antitubulin Activity and Molecular Modeling
Compounds like 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester are being researched for their antitubulin activity. Such molecules target the colchicine site of tubulin, and molecular modeling studies help understand the structural-activity relationships, which are crucial for developing novel therapeutics (Da et al., 2012).
Antioxidant Activity
Studies on pyrrole derivatives, like ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, have shown remarkable antioxidant activity. These insights are vital for developing new antioxidant agents in pharmaceutical and nutritional applications (Zaki et al., 2017).
Computational Chemistry and Drug Design
The use of computational chemistry in analyzing and designing new compounds is also notable. Studies on similar molecules, like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, combine experimental and theoretical approaches to understand molecular interactions, which is crucial for drug design and development (Singh et al., 2014).
Properties
Molecular Formula |
C20H23NO7 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 4-[2-(2,6-dimethoxybenzoyl)oxyacetyl]-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H23NO7/c1-6-27-19(23)17-12(3)21-11(2)16(17)13(22)10-28-20(24)18-14(25-4)8-7-9-15(18)26-5/h7-9,21H,6,10H2,1-5H3 |
InChI Key |
HNAIESRUZRPIHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)COC(=O)C2=C(C=CC=C2OC)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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